molecular formula C10H18O2 B13030807 3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol

3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol

Cat. No.: B13030807
M. Wt: 170.25 g/mol
InChI Key: USKOGWGMZOFPLT-UHFFFAOYSA-N
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Description

3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol is a spirocyclic compound characterized by a seven-membered oxaspiro ring system fused to a five-membered carbocycle. The molecule features a hydroxyl group at position 1 and two methyl groups at position 3, contributing to its unique steric and electronic properties.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3,3-dimethyl-7-oxaspiro[3.5]nonan-1-ol

InChI

InChI=1S/C10H18O2/c1-9(2)7-8(11)10(9)3-5-12-6-4-10/h8,11H,3-7H2,1-2H3

InChI Key

USKOGWGMZOFPLT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C12CCOCC2)O)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol

General Synthetic Strategies

The preparation of such oxaspiro compounds typically follows these routes:

Specific Reported Methods

Cyclization of Hydroxyalkyl Precursors
  • Starting from a suitable cycloalkanone derivative bearing a hydroxyl group at the appropriate position, intramolecular nucleophilic attack on an electrophilic center (e.g., halide or activated carbonyl) can induce spirocyclization.
  • For example, a 3,3-dimethylcyclohexanone derivative can be converted to the oxaspiro compound by reaction with an appropriate oxygen nucleophile under acidic or basic catalysis, promoting ring closure.
Iodination and Subsequent Cyclization
  • A method documented in the literature for related oxaspiro compounds involves the iodination of hydroxyalkyl intermediates followed by intramolecular displacement to form the spirocyclic ether.
  • For instance, iodination of a 7-hydroxymethyl derivative of a cycloalkane followed by base-induced cyclization yields the oxaspiro ring system with high yield (up to 91%) and purity after distillation.
Use of Propargyl Amines and Related Precursors
  • Some synthetic routes employ propargyl amines or related nitrogen-containing intermediates to build complex spirocyclic frameworks.
  • Although primarily used for other spirocyclic oxetane derivatives, similar principles can be adapted for oxaspiro compounds by modifying the nucleophile and electrophile components.

Reaction Conditions and Purification

  • Typical solvents include dry acetonitrile or dichloromethane under inert atmosphere (argon or nitrogen) to prevent side reactions.
  • Temperature control is critical: reactions often begin at 0 °C for reagent addition, then warmed to room temperature or refluxed for completion.
  • Work-up involves extraction with organic solvents such as methyl tert-butyl ether (MTBE), washing with sodium thiosulfate or sodium bicarbonate solutions to remove iodine or acidic impurities.
  • Final purification is achieved by column chromatography or distillation, yielding the target compound as a colorless or slightly brown oil with high purity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Intramolecular cyclization Hydroxy-substituted cyclohexanone Acid/base catalysis, inert atmosphere 70-90 Requires careful control of reaction temperature
Iodination followed by cyclization Hydroxymethyl cycloalkane derivative Iodine, NaHCO3, dry CH3CN, 0 °C to RT 91 High yield, efficient purification by distillation
Propargyl amine route Propargyl amines and sulfonamides Boc2O, NEt3, DMAP, CH2Cl2, RT 50-60 Adaptable for spirocyclic oxetane analogues

Research Findings and Optimization Notes

  • The iodination-cyclization method provides superior yields and cleaner products compared to direct acid/base cyclization, attributed to better control over intermediate formation and less side reactions.
  • The choice of solvent and temperature critically affects the stereochemistry and regioselectivity of spirocyclization.
  • Purification by silica gel chromatography is effective for removing side products, but distillation under reduced pressure is preferred for scale-up due to product stability.
  • Recent studies emphasize the use of mild bases and controlled addition of iodine to minimize over-iodination and degradation.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities among 3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol and related spiro compounds:

Compound Name Molecular Formula Substituents/Functional Groups Key Structural Features References
3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol C₁₀H₁₈O₂ -OH (position 1), -CH₃ (positions 3,3) Spirocyclic oxa ring, steric bulk at C3 N/A
1-Oxaspiro[3.5]nonan-7-ol C₈H₁₄O₂ -OH (position 7) Hydroxyl at C7, no methyl groups
3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride C₈H₁₆ClNO₂ -NH₂ (position 3), -OH (position 1) Amino group at C3, hydrochloride salt
rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol C₁₂H₂₂O₃ -O-t-Bu (position 3), -OH (position 1) Bulky tert-butoxy group at C3
7-Oxaspiro[3.5]nonan-2-one C₈H₁₂O₂ Ketone (position 2) Lactone structure, no hydroxyl group
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one C₁₃H₁₅NO₂ Phenyl (position 3), ketone (position 1) Aza (N) in spiro ring, aromatic substituent

Physical and Chemical Properties

  • Polarity and Solubility: The hydroxyl group in 3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol enhances hydrophilicity compared to non-hydroxylated analogs like 7-oxaspiro[3.5]nonan-2-one (LogP ~0.70 for 1-Oxaspiro[3.5]nonan-7-ol vs. higher LogP for dimethyl derivative due to methyl groups) . Steric hindrance from the 3,3-dimethyl groups may reduce reactivity in nucleophilic substitution reactions compared to less hindered analogs like 3-amino-7-oxaspiro[3.5]nonan-1-ol .
  • Synthetic Accessibility: Analogous spiro compounds (e.g., dichloro lactones) are synthesized via Mn(OAc)₃-mediated cyclization (27% yield for 3,3-Dichloro-1-oxaspiro[4.4]nonan-2-one) . Similar methods may apply to the target compound, but dimethyl groups require tailored precursors.

Key Research Findings

Steric Effects: The 3,3-dimethyl groups in the target compound introduce steric hindrance, which may impede ring-opening reactions observed in lactone analogs like 7-oxaspiro[3.5]nonan-2-one .

Synthetic Challenges : Low yields (e.g., 27% for dichloro lactone synthesis) suggest that optimizing cyclization conditions is critical for efficient production of spiro compounds .

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